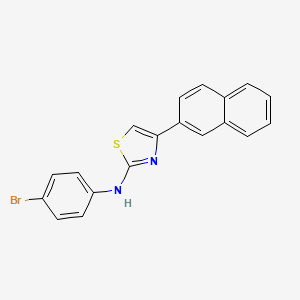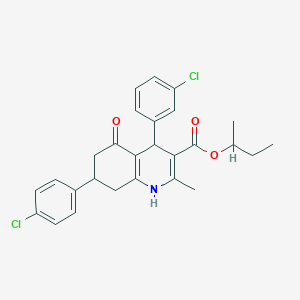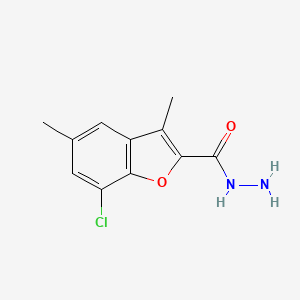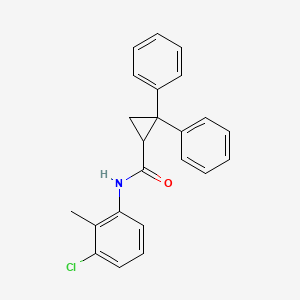![molecular formula C15H19N3O3S B5116075 N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
CHIR-99021 is a potent and selective inhibitor of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide. This compound is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Inhibition of this compound by CHIR-99021 leads to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. This leads to activation of the Wnt signaling pathway and downstream effects on cellular processes.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the Wnt signaling pathway, CHIR-99021 has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, promote the survival of dopaminergic neurons, and enhance the proliferation of pancreatic β-cells. CHIR-99021 has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIR-99021 is its selectivity for N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, which allows for specific inhibition of this compound activity without affecting other kinases. CHIR-99021 is also relatively easy to synthesize, making it readily available for use in scientific research. One limitation of CHIR-99021 is its relatively short half-life, which may limit its effectiveness in some experiments. Additionally, CHIR-99021 has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving CHIR-99021. One area of interest is the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide inhibition in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. CHIR-99021 has been shown to promote the survival of dopaminergic neurons, which are lost in Parkinson's disease, and may have potential as a therapeutic agent. Another area of interest is the use of CHIR-99021 in the treatment of diabetes. CHIR-99021 has been shown to enhance the proliferation of pancreatic β-cells, which are responsible for insulin production, and may have potential as a treatment for diabetes. Finally, the use of CHIR-99021 in cancer research is an area of active investigation, as CHIR-99021 has been shown to inhibit the growth of cancer cells.
Synthesis Methods
CHIR-99021 can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-5-chlorobenzyl alcohol with cyclohexylamine to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. This compound is then reacted with sodium hydride and dimethyl sulfoxide to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. The final step involves the reaction of N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine with indole-3-carboxylic acid to form CHIR-99021.
Scientific Research Applications
CHIR-99021 has been widely used in scientific research as a tool to study the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide in various biological processes. This compound is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell cycle regulation, apoptosis, and differentiation. CHIR-99021 has been shown to inhibit this compound activity in a dose-dependent manner, making it a useful tool for studying the effects of this compound inhibition on cellular processes.
Properties
IUPAC Name |
N-(cyclohexylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h4-5,8-11,16-17H,1-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOJMZBLSYXITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)


![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)



![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)

